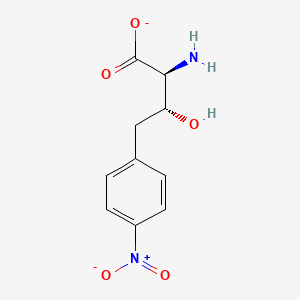

(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate is a chiral building block primarily used in the synthesis of β-lactone antibiotics. This compound is notable for its unique stereochemistry and its role in the biosynthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate involves the use of L-threonine transaldolase, which catalyzes the reaction between L-threonine and 4-nitrophenylacetaldehyde . This enzymatic method is particularly attractive due to its ability to set two stereocentres in a single reaction under mild, aqueous conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the enzymatic synthesis using L-threonine transaldolase offers a promising approach for large-scale production due to its efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis of β-Lactone Antibiotics

One of the most notable applications of (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate is its role as a chiral building block in the synthesis of β-lactone antibiotics. These antibiotics are crucial in treating bacterial infections due to their unique mechanism of action that inhibits cell wall synthesis. The compound's chirality allows for the production of enantiomerically pure intermediates, which is essential for the efficacy and safety of pharmaceutical products .

Potential Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Preliminary studies have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for further development in antimicrobial therapies.

Cytotoxicity Studies

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Studies suggest that it may selectively induce cytotoxicity toward human cancer cells while sparing normal cells. This selectivity is vital for developing targeted cancer therapies that minimize side effects associated with conventional chemotherapy .

Enzyme Inhibition Research

This compound shows promise as an enzyme inhibitor in metabolic pathways relevant to disease progression. For instance, similar compounds have demonstrated inhibition of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. This property opens avenues for research into treatments that could mitigate cognitive decline associated with such conditions.

Mechanism of Action

The mechanism of action of (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate involves its interaction with specific enzymes, such as L-threonine transaldolase . This enzyme catalyzes the transfer of a hydroxyl group, facilitating the formation of the compound. The molecular targets and pathways involved include the biosynthetic pathways of β-lactone antibiotics .

Comparison with Similar Compounds

Similar Compounds

L-threo-3,4-dihydroxyphenylserine (Droxidopa): Used in the treatment of Parkinson’s disease.

Chloramphenicol: An antibiotic with a similar β-hydroxy-α-amino acid structure.

Vancomycin: Another antibiotic with a related structure.

Uniqueness

(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate is unique due to its specific stereochemistry and its role in the biosynthesis of β-lactone antibiotics . Its enzymatic synthesis offers a highly selective and efficient method for producing this valuable chiral building block .

Biological Activity

The compound (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate (CAS: 99268-38-9) is a β-hydroxy-α-amino acid that has garnered attention due to its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme interactions, and implications in therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H12N2O5

- Molecular Weight : 240.22 g/mol

- IUPAC Name : this compound

The compound features a hydroxyl group and a nitrophenyl moiety, which are significant for its biological interactions.

Antioxidant Properties

Research indicates that compounds similar to This compound exhibit antioxidant activity through mechanisms such as free radical scavenging. The presence of the phenolic group allows for effective hydrogen ion donation, stabilizing free radicals and reducing oxidative stress in biological systems .

Enzyme Interactions

Recent studies have identified that This compound is involved in enzymatic pathways related to the synthesis of β-lactone antibiotics. Specifically, it is synthesized via an L-threonine transaldolase enzyme, highlighting its role in biosynthetic pathways that could lead to the development of novel therapeutic agents .

Therapeutic Implications

The compound has been investigated for its potential in treating various conditions due to its structural analogies with known pharmacologically active compounds. Its ability to inhibit certain enzymes suggests possible applications in managing obesity and metabolic disorders by affecting lipid metabolism .

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant potential of This compound using various assays including DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in radical concentrations, demonstrating its efficacy as an antioxidant agent.

| Test Method | IC50 Value (µM) | Activity Level |

|---|---|---|

| DPPH | 28.08 | High |

| ABTS | 2402.95 | Very High |

Case Study 2: Enzymatic Pathway Exploration

In another investigation focused on the biosynthesis of β-lactone antibiotics, researchers cloned the gene responsible for the production of This compound . The findings revealed that this compound plays a crucial role in the biosynthetic pathway, suggesting its importance not only as a product but also as an intermediate in antibiotic synthesis .

Properties

Molecular Formula |

C10H11N2O5- |

|---|---|

Molecular Weight |

239.20 g/mol |

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate |

InChI |

InChI=1S/C10H12N2O5/c11-9(10(14)15)8(13)5-6-1-3-7(4-2-6)12(16)17/h1-4,8-9,13H,5,11H2,(H,14,15)/p-1/t8-,9+/m1/s1 |

InChI Key |

HUGPLGZGZBFEOQ-BDAKNGLRSA-M |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H]([C@@H](C(=O)[O-])N)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1CC(C(C(=O)[O-])N)O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.